The compound is part of a broader category of guanidine derivatives that have been explored for their pharmacological properties. It is identified by its unique InChIKey, which is DQMZLTXERSFNPB-UHFFFAOYSA-N, and can be represented in SMILES notation as CC(C(=O)NCNC1=O)C2=CC=CC=C2
. The classification of this compound falls under the influence on CFTR function, although specific biological descriptors remain unspecified.
The synthesis of 1-(Diaminomethylidene)-2-(6-methoxyquinolin-8-yl)guanidine typically involves multi-step organic reactions. The following outlines a general synthetic approach:
Specific parameters such as temperature, reaction time, and solvent choice can significantly affect yield and purity during synthesis. Detailed conditions for each step are often optimized in laboratory settings to achieve the best results.
The molecular structure of 1-(Diaminomethylidene)-2-(6-methoxyquinolin-8-yl)guanidine features:
The molecular formula is C12H15N5O, with a molecular weight of approximately 245.29 g/mol. The compound’s three-dimensional conformation plays a crucial role in its interaction with biological targets.
1-(Diaminomethylidene)-2-(6-methoxyquinolin-8-yl)guanidine can participate in various chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties or reduce toxicity.
The mechanism of action for 1-(Diaminomethylidene)-2-(6-methoxyquinolin-8-yl)guanidine primarily involves its interaction with CFTR channels:
This modulation could have therapeutic implications for conditions like cystic fibrosis, where CFTR function is compromised.
1-(Diaminomethylidene)-2-(6-methoxyquinolin-8-yl)guanidine has several potential applications:
The ongoing research into this compound aims to elucidate its full therapeutic potential and optimize its efficacy in clinical settings.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2